molecular formula C9H6BrClN2 B1525900 4-Bromo-1-(4-chlorophenyl)pyrazole CAS No. 885017-82-3

4-Bromo-1-(4-chlorophenyl)pyrazole

Cat. No.: B1525900
CAS No.: 885017-82-3
M. Wt: 257.51 g/mol
InChI Key: ZTXBFJAPHHIBFG-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-chlorophenyl)pyrazole is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms .


Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . It can also be prepared from 4-bromopyrazole .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring with two nitrogen atoms at adjacent positions and three carbon atoms . The molecular weight is 257.52 .


Chemical Reactions Analysis

This compound is reported to react with titanium tetrachloride to afford binary adducts . It can also react with in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se to form thio/selenoether ligands .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 257.52 . It has a boiling point of 250-260 °C and a melting point of 93-96 °C .

Scientific Research Applications

Photoluminescence Studies

Research has shown that halogen-substituted pyrazolates, including compounds related to "4-Bromo-1-(4-chlorophenyl)pyrazole," when complexed with silver(I), exhibit distinct photoluminescence properties. The study by Morishima, Young, and Fujisawa (2014) revealed that these complexes are emissive upon UV irradiation at low temperatures, with the emission color influenced by the halogen substituent and the presence of argentophilic interactions. This property is particularly significant for the development of new photoluminescent materials (Morishima, Young, & Fujisawa, 2014).

Crystal Structure Analysis

The synthesis and crystal structure analysis of N-substituted pyrazolines, including derivatives of "this compound," provide insights into the molecular geometry and potential intermolecular interactions of these compounds. Loh et al. (2013) detailed the dihedral angles and molecular conformations, which are essential for understanding the compound's behavior in solid and solution states (Loh et al., 2013).

Catalysis and Material Science

A study by Sharma et al. (2013) on Palladium(II) complexes of pyrazolated thio/selenoethers, derived from a bromopyrazole precursor similar to "this compound," demonstrated their effectiveness as pre-catalysts for Suzuki-Miyaura coupling reactions and as single-source precursors for the synthesis of nano-particles. These findings highlight the potential application of such compounds in catalysis and nanomaterial synthesis (Sharma et al., 2013).

Safety and Hazards

4-Bromo-1-(4-chlorophenyl)pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

4-Bromo-1-(4-chlorophenyl)pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may also be used as a starting material in the synthesis of 1,4′-bipyrazoles . The future directions of this compound could involve exploring its potential applications in various fields of science .

Mechanism of Action

Target of Action

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake . These processes are crucial for cellular energy production and regulation of cellular functions.

Mode of Action

It is known that the compound inhibits oxidative phosphorylation and atp exchange reactions . This suggests that 4-Bromo-1-(4-chlorophenyl)pyrazole may interact with its targets to disrupt these processes, leading to changes in cellular energy production and function.

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative phosphorylation and ATP exchange . Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP. ATP exchange reactions are involved in the transfer of phosphate groups and the regulation of energy within the cell. Disruption of these pathways by this compound can lead to downstream effects such as changes in energy production and cellular functions.

Result of Action

Given its reported inhibition of oxidative phosphorylation and atp exchange reactions , it can be inferred that the compound may lead to changes in cellular energy levels and potentially disrupt various cellular functions.

Biochemical Analysis

Biochemical Properties

4-Bromo-1-(4-chlorophenyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of oxidative phosphorylation can lead to reduced ATP production, impacting cellular energy levels and metabolic activities . Additionally, its effect on calcium uptake can alter calcium signaling, which is crucial for various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes involved in oxidative phosphorylation, thereby reducing ATP production . This inhibition may occur through direct binding to the enzyme’s active site or by altering the enzyme’s conformation. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in energy metabolism and calcium signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can also result in persistent changes in cellular function, such as altered energy metabolism and calcium signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in energy metabolism and calcium signaling . Toxic or adverse effects may be observed at high doses, including cellular damage, disrupted metabolic activities, and impaired physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and calcium signaling . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and calcium homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

4-bromo-1-(4-chlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXBFJAPHHIBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(4-chlorophenyl)pyrazole (834 mg, 4.67 mmol) in acetic acid (10 mL) is treated with bromine (0.26 mL, 5.08 mmol). After stirring for 18 h, the solution is diluted with 40 mL water, and satd. aq. NaHSO3 solution is added until the bromine color had dissipated. Then, solid sodium bicarbonate is added until a neutral pH is obtained. This mixture is extracted with ethyl acetate (2×50 mL), and the extracts are washed with brine, combined, dried over MgSO4, filtered and evaporated. The solid residue is recrystallized from cyclohexane to afford pure product, 4-bromo-1-(4-chlorophenyl)-pyrazole (797 mg, 3.10 mmol, 66%). m.p. 75-76° C. (cyclohexane), 1H NMR (300 MHz, CDCl3): δ 7.89 (1H, s), 7.66 (1H, s), 7.57 (2H, d, J=9.0 Hz), 7.41 (2H, d, J=9.0 Hz). MS (ES+): m/e 261 (26), 259 (100), 257 (77).
Quantity
834 mg
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reactant
Reaction Step One
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0.26 mL
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reactant
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10 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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40 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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